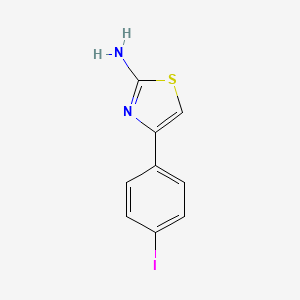

4-(4-Iodophenyl)-1,3-thiazol-2-amine

CAS No.: 31699-14-6

Cat. No.: VC1977063

Molecular Formula: C9H7IN2S

Molecular Weight: 302.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31699-14-6 |

|---|---|

| Molecular Formula | C9H7IN2S |

| Molecular Weight | 302.14 g/mol |

| IUPAC Name | 4-(4-iodophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

| Standard InChI Key | CBCNLOOXYGEQQZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)I |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)I |

Introduction

Chemical Identity and Structure

4-(4-Iodophenyl)-1,3-thiazol-2-amine is characterized by a five-membered thiazole ring containing both sulfur and nitrogen atoms, with an amino group at position 2 and a 4-iodophenyl substituent at position 4. The molecular formula is C9H7IN2S with a molecular weight of 302.135 g/mol . The compound's structure features the iodine atom as a key substituent on the phenyl ring, which significantly influences its chemical behavior and potential applications in various synthetic pathways.

Physical and Chemical Properties

The physical and chemical properties of 4-(4-Iodophenyl)-1,3-thiazol-2-amine are critical for understanding its behavior in different chemical environments. Table 1 summarizes the key properties of this compound.

Structural Characteristics

The thiazole core of the compound constitutes a five-membered heterocyclic ring with nitrogen at position 3 and sulfur at position 1. The presence of the amino group at position 2 makes this compound part of the 2-aminothiazole family, which is known for diverse biological activities. The 4-iodophenyl group attached at position 4 of the thiazole ring introduces an additional dimension of reactivity, particularly for coupling reactions and substitutions at the iodine position.

Chemical Reactivity

The chemical reactivity of 4-(4-Iodophenyl)-1,3-thiazol-2-amine is primarily dictated by the functional groups present in its structure: the amino group, the thiazole ring, and the iodophenyl moiety. Understanding these reactivity patterns is essential for utilizing this compound in various applications.

Reactivity of the Iodophenyl Group

The iodine atom on the phenyl ring represents a reactive site that can undergo various transformations:

-

Nucleophilic aromatic substitution reactions, allowing for the replacement of the iodine with other substituents

-

Participation in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation

-

Halogen exchange reactions under specific conditions

These reactions typically require appropriate catalysts such as palladium compounds, particularly in coupling reactions where the iodine serves as a leaving group.

Thiazole Ring Reactivity

The thiazole ring exhibits specific reactivity patterns:

-

Electrophilic substitution at position 5 (the unsubstituted carbon)

-

Nucleophilic attacks, primarily at positions 2 and 4, depending on the substituents

-

Coordination with metal ions through the nitrogen and sulfur atoms

Amino Group Functionality

The amino group at position 2 of the thiazole ring contributes significantly to the compound's chemical behavior:

-

Acts as a nucleophile in various reactions

-

Can undergo N-acylation to form amides

-

Participates in condensation reactions with carbonyl compounds

-

Serves as a site for further derivatization to create more complex molecules

Studies have shown that modifications of the amino group can dramatically alter the biological properties of the resulting compounds, making this position particularly important for structure-activity relationship studies .

Biological Activities and Applications

Research into thiazole derivatives, including those structurally similar to 4-(4-Iodophenyl)-1,3-thiazol-2-amine, has revealed diverse biological activities that position this class of compounds as valuable scaffolds for drug development.

Anticancer Activities

Structurally related N,4-diaryl-1,3-thiazol-2-amines have shown promising anticancer properties, particularly as tubulin inhibitors. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s) has demonstrated significant antiproliferative activity against human cancer cell lines . These studies suggest potential applications for 4-(4-Iodophenyl)-1,3-thiazol-2-amine derivatives in cancer research, particularly considering the following mechanisms:

-

Inhibition of tubulin polymerization

-

Disruption of microtubule dynamics

The presence of the iodine atom in 4-(4-Iodophenyl)-1,3-thiazol-2-amine may confer unique properties that could be exploited for developing novel anticancer agents with distinct mechanisms of action or improved pharmacokinetic profiles.

Antimicrobial Properties

Several thiazole derivatives structurally related to 4-(4-Iodophenyl)-1,3-thiazol-2-amine have demonstrated antimicrobial activities. Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which differ only in the halogen substituent, has shown promising activity against various bacterial and fungal pathogens . These findings suggest potential applications for 4-(4-Iodophenyl)-1,3-thiazol-2-amine in antimicrobial research, particularly considering:

-

The structural similarity to known antimicrobial agents

-

The potential for iodine to enhance antimicrobial efficacy through increased lipophilicity or electronic effects

-

The possible synergistic effects when combined with existing antimicrobial compounds

Anti-inflammatory and Analgesic Activities

Thiazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. Recent research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has demonstrated significant anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX) . These findings suggest that 4-(4-Iodophenyl)-1,3-thiazol-2-amine might exhibit similar activities, particularly considering:

-

The structural similarity to known anti-inflammatory agents

-

The potential for modulating inflammatory pathways through enzyme inhibition

-

The possibility of developing multi-target anti-inflammatory agents based on this scaffold

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and related compounds provides valuable insights for rational drug design and optimization of biological activities.

Impact of Halogen Substitution

Research on similar thiazole derivatives has demonstrated that the nature and position of halogen substituents significantly influence their biological activities:

-

Compounds with para-halogen substitution on the phenyl ring, such as 4-(4-Iodophenyl)-1,3-thiazol-2-amine, often exhibit enhanced biological activities compared to unsubstituted analogs

-

The size and electronic properties of the halogen (F, Cl, Br, I) affect binding affinity to target proteins

-

Iodine substitution may confer unique properties due to its larger size and lower electronegativity compared to other halogens

Modifications of the Amino Group

Studies on N-substituted derivatives of 2-aminothiazoles have shown that modifications of the amino group can dramatically alter biological activities:

-

N-acylation can enhance binding to specific targets

-

N-alkylation may improve pharmacokinetic properties

-

Introduction of additional aromatic rings through the amino group can create compounds with distinct biological profiles

Research on N-Boc-4-(4-iodophenyl)thiazol-2-amine, a protected derivative of 4-(4-Iodophenyl)-1,3-thiazol-2-amine, suggests that such modifications can be valuable for developing more complex molecules with tailored properties .

Importance of the Thiazole Core

The thiazole core itself plays a crucial role in the biological activities of these compounds:

-

It provides a rigid scaffold that positions substituents in specific spatial orientations

-

The nitrogen and sulfur atoms can participate in hydrogen bonding and coordinate with metal ions in biological systems

-

The electronic properties of the thiazole ring influence the reactivity and binding affinity of the entire molecule

Research Applications and Future Directions

The versatile nature of 4-(4-Iodophenyl)-1,3-thiazol-2-amine positions it as a valuable building block for various research applications and future developments.

Medicinal Chemistry Applications

In medicinal chemistry, 4-(4-Iodophenyl)-1,3-thiazol-2-amine serves as a valuable scaffold for developing bioactive compounds with diverse therapeutic potential:

-

As a starting material for synthesizing libraries of compounds for high-throughput screening

-

For developing targeted anticancer agents based on tubulin inhibition mechanisms

-

For creating novel antimicrobial compounds to address resistance challenges

-

As a building block for multi-target drugs designed to modulate multiple biological pathways simultaneously

Synthetic Chemistry Applications

In synthetic organic chemistry, 4-(4-Iodophenyl)-1,3-thiazol-2-amine offers unique opportunities:

-

As a substrate for exploring novel coupling reactions and methodologies

-

For investigating selective functionalization strategies of heterocyclic compounds

-

As a building block for constructing more complex heterocyclic systems with potential applications in materials science

-

For studying the directing effects of different functional groups in various chemical transformations

Future Research Directions

Several promising research directions for 4-(4-Iodophenyl)-1,3-thiazol-2-amine and its derivatives include:

-

Development of green and sustainable synthetic methods for its preparation

-

Exploration of novel biological activities beyond the currently known properties

-

Investigation of its potential applications in imaging and diagnostic tools, particularly considering the iodine substituent

-

Design and synthesis of conjugates with other bioactive molecules to create hybrid compounds with enhanced or novel properties

Analytical Methods and Characterization

Proper characterization of 4-(4-Iodophenyl)-1,3-thiazol-2-amine is essential for confirming its identity, purity, and structural features. Various analytical techniques have been employed for this purpose.

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structural features of 4-(4-Iodophenyl)-1,3-thiazol-2-amine:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the hydrogen and carbon environments

-

Infrared (IR) spectroscopy for identifying functional groups, particularly the amino group

-

Mass spectrometry for determining the molecular weight and fragmentation patterns

-

UV-Visible spectroscopy for characterizing the electronic transitions

Crystallographic Analysis

X-ray crystallography provides detailed information about the three-dimensional structure of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and related compounds. Crystallographic studies of similar thiazole derivatives have revealed important structural features such as bond lengths, angles, and packing arrangements in the solid state .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and monitoring reactions involving this compound:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume